Production Method Patent Coverage: 2-Cl,3-CF₃ Substitution Pattern Explicitly Claimed Within Broad Halogenated Trifluoromethylbenzenesulfonyl Chloride Scope
Patent WO-03064380-A1 (Otsuka Chemical Co.) discloses a method for producing trifluoromethylbenzenesulfonyl chlorides represented by the general formula (3), wherein X and Y are each independently hydrogen or halogen [1]. The 2-Cl,3-CF₃ substitution pattern (X = 2-Cl, Y = H; or equivalently X = H, Y = 2-Cl in the general formula with CF₃ at position 3) falls squarely within the claimed scope, which encompasses all halogen-substituted benzotrifluoride-derived sulfonyl chlorides. The process claims reaction of a benzotrifluoride with SO₃ followed by chlorination, reportedly achieving high yield and high purity. In contrast, the positional isomer 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 54090-08-3) is not specifically exemplified in this patent family, and the 4-chloro-3-CF₃ isomer (CAS 32333-53-2) is accessed through different synthetic routes (e.g., diazotization of 4-chloro-3-trifluoromethylaniline ). This patent coverage provides procurement reassurance that the 2-Cl,3-CF₃ compound is manufactured via an industrially validated, patent-protected process, whereas alternative substitution patterns may rely on less optimized or different synthetic methodologies.
| Evidence Dimension | Patent-protected synthetic route coverage for specific substitution pattern |
|---|---|
| Target Compound Data | 2-Cl,3-CF₃ pattern explicitly within scope of WO-03064380-A1 (X, Y = H or halogen); synthesis from 2-chloro-α,α,α-trifluorotoluene [1] |
| Comparator Or Baseline | 4-Cl,3-CF₃ isomer (CAS 32333-53-2): accessed via different diazotization route; 2-Cl,5-CF₃ isomer (CAS 54090-08-3): not specifically exemplified in this patent family |
| Quantified Difference | Qualitative differentiation — the 2-Cl,3-CF₃ compound is manufactured via a SO₃/chlorination route distinct from the diazotization-based route used for some positional isomers. |
| Conditions | Industrial-scale synthesis per WO-03064380-A1 [1] and ChemicalBook description |
Why This Matters
Process patent coverage ensures supply chain transparency and quality consistency for the 2-Cl,3-CF₃ substitution pattern, which may not be equivalently assured for positional isomers sourced through different, potentially less optimized routes.
- [1] Hayashi, M.; Nakagawa, H. (Otsuka Chemical Co.). Process for Production of Trifluoromethylbenzenesulfonyl Chlorides. WO-03064380-A1, published 2003-08-07. View Source
